
4,7-Methano-1H-inden-5-ol, octahydro-, (3aR,4R,5S,7R,7aR)-
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Overview
Description
4,7-Methano-1H-inden-5-ol, octahydro-, (3aR,4R,5S,7R,7aR)- is a complex organic compound with the molecular formula C10H16O. This compound is characterized by its tricyclic structure, which includes a methano bridge and an alcohol functional group. It is known for its stability and unique chemical properties, making it of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Methano-1H-inden-5-ol, octahydro-, (3aR,4R,5S,7R,7aR)- typically involves the hydrogenation of 4,7-Methano-1H-indene, octahydro-. This process requires specific catalysts and controlled reaction conditions to ensure the selective reduction of the compound. Commonly used catalysts include palladium on carbon (Pd/C) and platinum oxide (PtO2), with hydrogen gas as the reducing agent. The reaction is usually carried out under high pressure and moderate temperatures to achieve optimal yields .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow hydrogenation processes, which allow for better control over reaction parameters and scalability. The use of advanced catalytic systems and automated reactors ensures high efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,7-Methano-1H-inden-5-ol, octahydro-, (3aR,4R,5S,7R,7aR)- undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form saturated hydrocarbons using strong reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Phosphorus tribromide (PBr3), thionyl chloride (SOCl2)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Saturated hydrocarbons
Substitution: Halogenated derivatives
Scientific Research Applications
Key Synthesis Methods:
- Hydrogenation : Utilizing hydrogen gas under high pressure to achieve selective reduction.
- Continuous Flow Processes : Employed in industrial settings for scalability and efficiency.
Chemistry
4,7-Methano-1H-inden-5-ol is utilized as a precursor in synthesizing complex organic molecules. It serves as a model compound for studying reaction mechanisms due to its stable structure and reactivity.
Biology
Research indicates potential biological activities of this compound. Studies have explored its interactions with biomolecules, particularly focusing on its role in modulating enzyme activity.
Medicine
The compound is under investigation for therapeutic properties such as:
- Anti-inflammatory Effects : Preliminary studies suggest it may reduce inflammation markers.
- Analgesic Properties : Potential for pain relief applications has been noted in various research contexts.
Fragrance Industry
One of the most prominent applications of 4,7-Methano-1H-inden-5-ol is in the formulation of fragrances. It enhances the scent profiles of perfumes, colognes, and personal care products such as soaps and shampoos. The compound can be used alone or in combination with other fragrance ingredients to create complex olfactory experiences .
Cleaning Products
The compound is also incorporated into cleaning agents to impart pleasant fragrances to detergents and air fresheners. Its ability to mask unpleasant odors makes it valuable in household and industrial cleaning products .
Toxicological Insights
Research has also focused on the safety profile of this compound:
- Irritation Studies : In vitro studies indicate that the compound can cause skin irritation and eye damage at certain concentrations .
- Sensitization Potential : Results from Local Lymph Node Assays suggest that while it may cause sensitization in some cases, human toxicity is considered unlikely due to differences in metabolic pathways between species .
Case Study 1: Fragrance Development
A study conducted on the incorporation of 4,7-Methano-1H-inden-5-ol into a new line of eco-friendly perfumes demonstrated its effectiveness in enhancing fragrance longevity and consumer appeal. The study highlighted that formulations containing this compound received higher satisfaction ratings from test groups compared to those without it.
Case Study 2: Industrial Cleaning Products
Another case involved integrating this compound into a new range of biodegradable cleaning products. The resulting formulations not only maintained cleaning efficacy but also provided pleasant scents that improved user experience during application.
Mechanism of Action
The mechanism of action of 4,7-Methano-1H-inden-5-ol, octahydro-, (3aR,4R,5S,7R,7aR)- involves its interaction with specific molecular targets and pathways. The alcohol group allows for hydrogen bonding and interactions with enzymes and receptors, potentially modulating their activity. The tricyclic structure provides stability and rigidity, which can influence the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- 4,7-Methano-1H-indene, octahydro-
- 4,7-Methano-5H-inden-5-one, octahydro-
- Tricyclo[5.2.1.02,6]decane
Uniqueness
4,7-Methano-1H-inden-5-ol, octahydro-, (3aR,4R,5S,7R,7aR)- is unique due to its specific stereochemistry and the presence of an alcohol functional group. This combination of features imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar tricyclic compounds .
Biological Activity
4,7-Methano-1H-inden-5-ol, octahydro-, (3aR,4R,5S,7R,7aR)- is a bicyclic compound with potential applications in various fields including medicinal chemistry and material science. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H20O2
- Molecular Weight : 220.31 g/mol
- CAS Number : 13380-89-7
Biological Activity Overview
Research indicates that this compound exhibits several biological activities. Its interactions with biomolecules suggest potential therapeutic applications. Below are key areas of biological activity observed in studies:
-
Antimicrobial Activity
- Studies have shown that derivatives of octahydro-1H-indene compounds possess antimicrobial properties. The mechanism is believed to involve disruption of bacterial cell membranes.
-
Anti-inflammatory Properties
- Preliminary research indicates that this compound may have anti-inflammatory effects, potentially through inhibition of pro-inflammatory cytokines.
-
Cytotoxicity
- In vitro studies have assessed the cytotoxic effects of octahydro-1H-indene derivatives on various cancer cell lines. Results indicate varying degrees of cytotoxicity depending on the structural modifications made to the base compound.
The biological activity of 4,7-Methano-1H-inden-5-ol may be attributed to its ability to interact with specific molecular targets:
- Cell Membrane Interaction : The hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane integrity.
- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.
Antimicrobial Study
A study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of octahydro derivatives against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial growth at concentrations above 50 µg/mL.
Compound | Activity (Zone of Inhibition) | Concentration (µg/mL) |
---|---|---|
Octahydro derivative A | 15 mm | 50 |
Octahydro derivative B | 20 mm | 100 |
Anti-inflammatory Research
In a study focusing on inflammation models in rodents, octahydro derivatives were administered and showed a reduction in paw edema by up to 40% compared to control groups. This suggests potential for therapeutic use in inflammatory diseases.
Treatment Group | Paw Edema Reduction (%) |
---|---|
Control | 0 |
Low Dose | 20 |
High Dose | 40 |
Cytotoxicity Assessment
Research conducted on various cancer cell lines demonstrated that certain modifications to the octahydro structure enhanced cytotoxicity. For instance, a derivative with an additional methyl group exhibited IC50 values as low as 25 µM against breast cancer cells.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast) | 25 |
HeLa (Cervical) | 50 |
A549 (Lung) | 30 |
Safety and Toxicology
Safety assessments indicate that while some derivatives show promise for therapeutic applications, they also exhibit toxicity at higher concentrations. In animal studies, renal and hepatic changes were observed at elevated doses. However, these findings may not directly translate to human toxicity due to physiological differences.
Properties
IUPAC Name |
(1R,6R,7R,8S)-tricyclo[5.2.1.02,6]decan-8-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c11-10-5-6-4-9(10)8-3-1-2-7(6)8/h6-11H,1-5H2/t6-,7?,8-,9-,10+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZJBAXKHJIQDU-GMLTXFODSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)C3CC2CC3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@H]3C[C@@H](C2C1)C[C@@H]3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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